

# Pharmacological profile of Brallobarbital as a sedative-hypnotic

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## Compound of Interest

Compound Name: *Brallobarbital*

Cat. No.: *B1196821*

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An In-depth Technical Guide on the Pharmacological Profile of **Brallobarbital** as a Sedative-Hypnotic

## For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Brallobarbital** is a barbiturate derivative developed in the 1920s that is no longer in clinical use in most countries.<sup>[1][2]</sup> Consequently, detailed pharmacological data, particularly from studies employing modern methodologies, are scarce in publicly available literature. This guide synthesizes the available information on **Brallobarbital** and supplements it with established principles of barbiturate pharmacology to provide a comprehensive profile.

## Core Pharmacological Profile

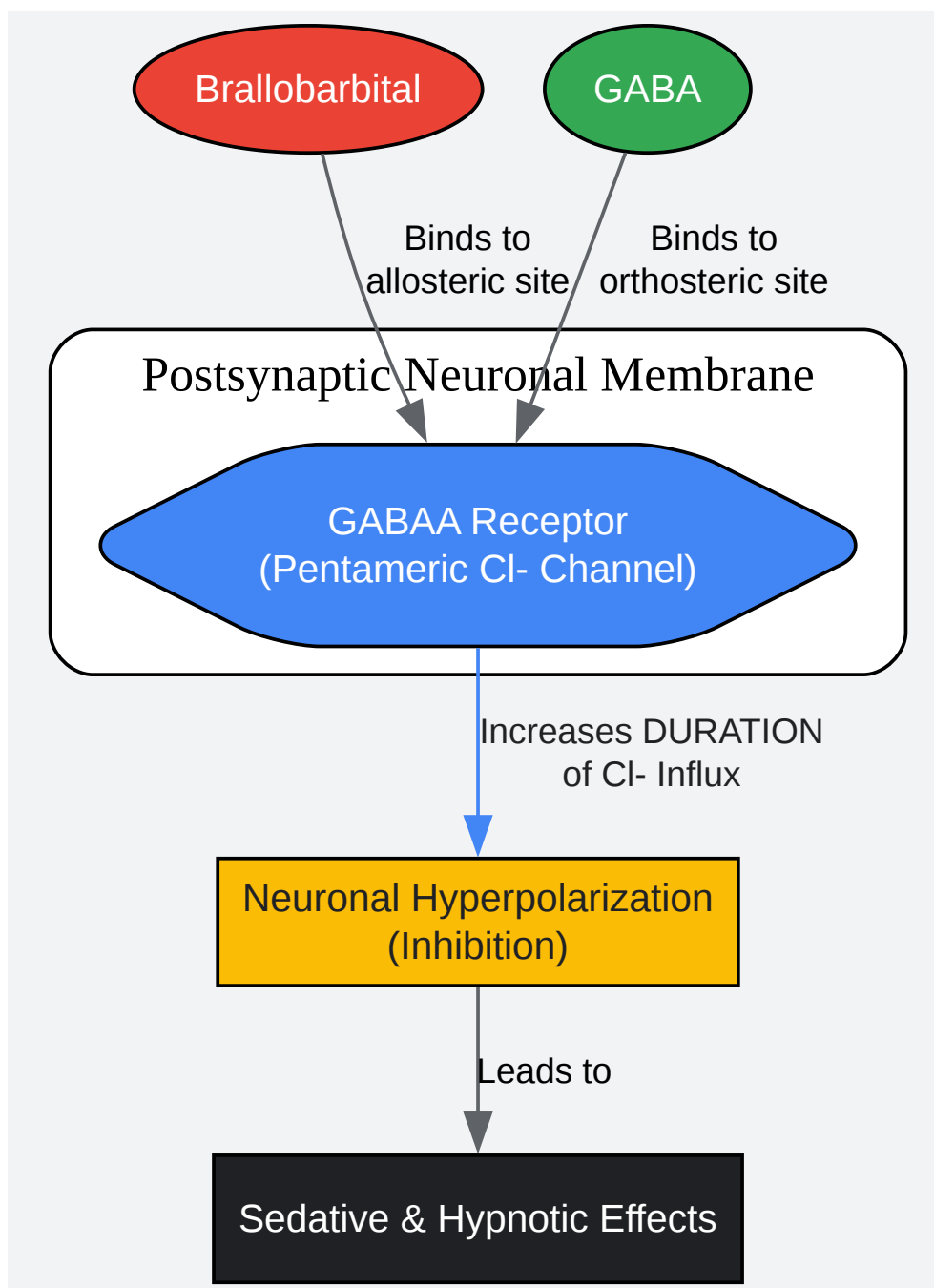
**Brallobarbital** is a barbiturate with sedative and hypnotic properties formerly used to treat insomnia.<sup>[1][3][4]</sup> It was most notably a component of the combination product Vesparax, which also contained secobarbital and hydroxyzine.<sup>[2][5][6]</sup> Like other barbiturates, it acts as a central nervous system (CNS) depressant.<sup>[7]</sup> Its use declined due to a long half-life, which often resulted in "hangover" effects, and the development of newer agents with more favorable safety profiles, such as benzodiazepines.<sup>[1][5][8]</sup>

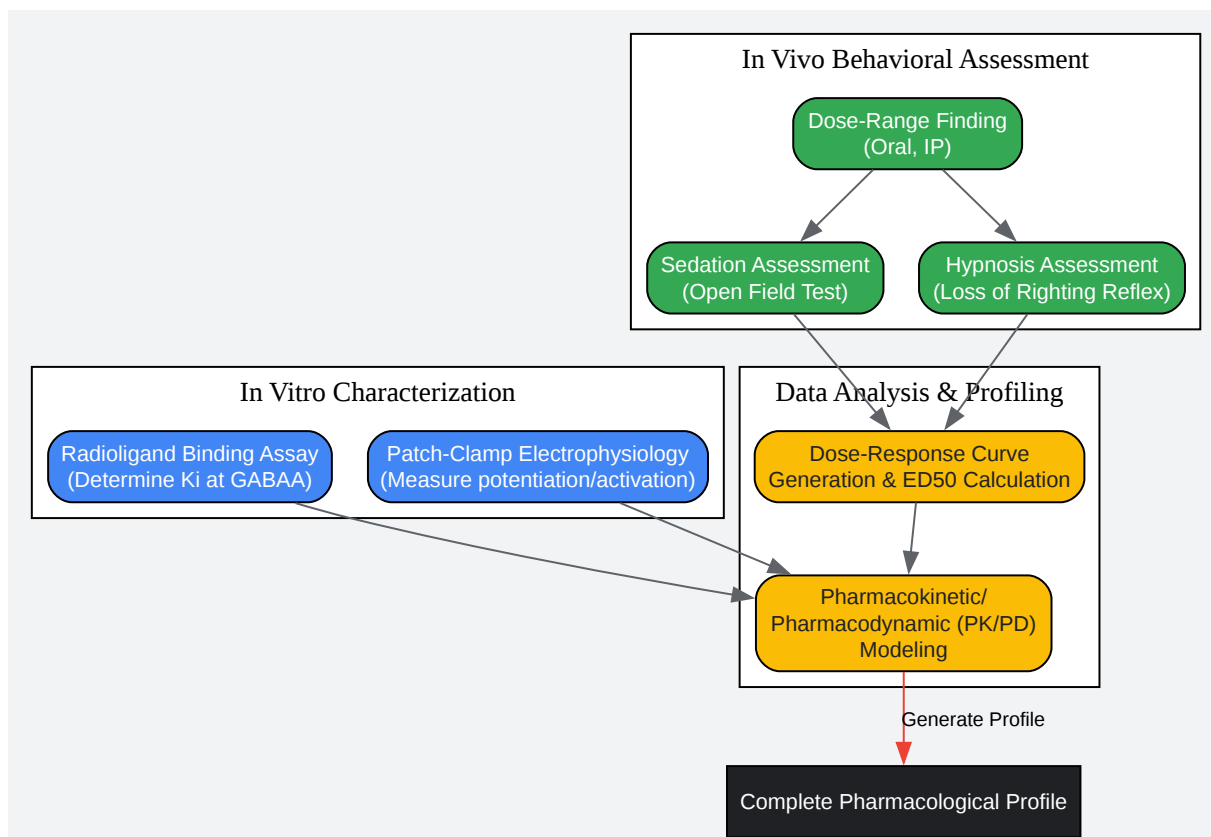
## Mechanism of Action

The primary mechanism of action for **Brallobarbital**, consistent with other barbiturates, is the positive allosteric modulation of the  $\gamma$ -aminobutyric acid type A (GABAA) receptor.[7][8]

- **GABAA Receptor Modulation:** **Brallobarbital** binds to a distinct allosteric site on the GABAA receptor complex, which is different from the binding sites for GABA and benzodiazepines.[8][9][10] This binding potentiates the effect of the endogenous neurotransmitter GABA.[8]
- **Chloride Channel Gating:** The binding of **Brallobarbital** increases the duration of the opening of the receptor's associated chloride ion ( $\text{Cl}^-$ ) channel when GABA is bound.[8] This is a key difference from benzodiazepines, which increase the frequency of channel opening.[8][10]
- **Neuronal Hyperpolarization:** The enhanced influx of  $\text{Cl}^-$  ions into the neuron leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This results in a potentiation of GABA's inhibitory effect and widespread CNS depression.[7]
- **Direct Agonism and Other Effects:** At higher, anesthetic concentrations, barbiturates can directly activate the GABAA receptor, opening the chloride channel even in the absence of GABA.[8][9] They also exert inhibitory effects on other parts of the nervous system by blocking excitatory glutamate receptors (AMPA and kainate subtypes).[8]

## Signaling Pathway Diagram





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Address: 3281 E Guasti Rd

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